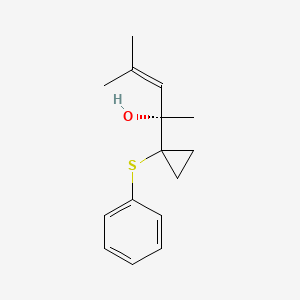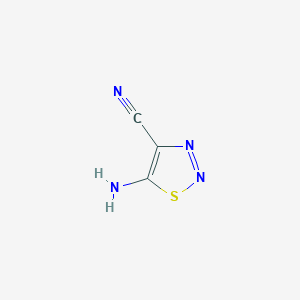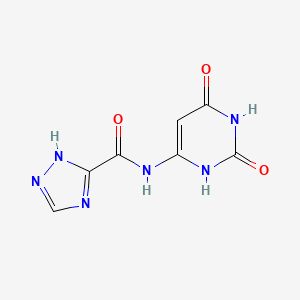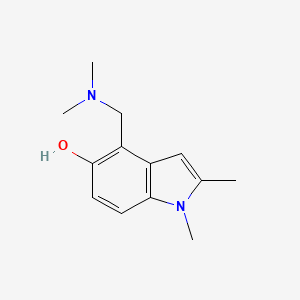
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group at the 4-position, along with two methyl groups at the 1 and 2 positions, and a hydroxyl group at the 5-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the alkylation of 1,2-dimethylindole with formaldehyde and dimethylamine. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the dimethylaminomethyl group.
Another approach involves the use of a Mannich reaction, where 1,2-dimethylindole is reacted with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the dimethylaminomethyl group, yielding 1,2-dimethylindole.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indole-5-one.
Reduction: Formation of 1,2-dimethylindole.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxyl group at the 5-position can form hydrogen bonds, influencing the compound’s binding affinity to specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminophenol: Known for its use in treating hydrogen sulfide toxicity.
1,2-Dimethylindole: A simpler indole derivative without the dimethylaminomethyl group.
Uniqueness
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is unique due to the presence of both the dimethylaminomethyl group and the hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-1,2-dimethylindol-5-ol |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10-11(8-14(2)3)13(16)6-5-12(10)15(9)4/h5-7,16H,8H2,1-4H3 |
Clé InChI |
XUUTUARTXYDRFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1C)C=CC(=C2CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


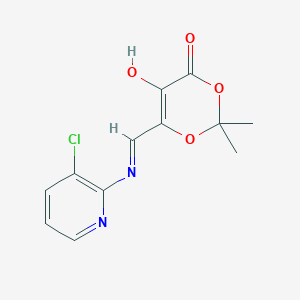

![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
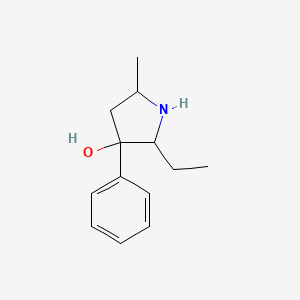
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
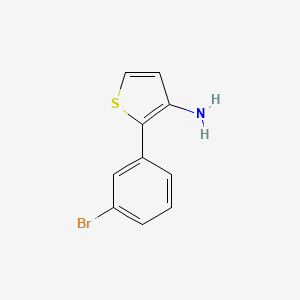
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
